4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine
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Overview
Description
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with chlorobenzyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine typically involves the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of a piperazine derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzylamine
- 4-chlorobenzaldehyde
- N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine
Uniqueness
4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21Cl2N3 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H21Cl2N3/c1-15(17-4-8-19(21)9-5-17)22-24-12-10-23(11-13-24)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3/b22-15+ |
InChI Key |
YPTJQBPKWFJWET-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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